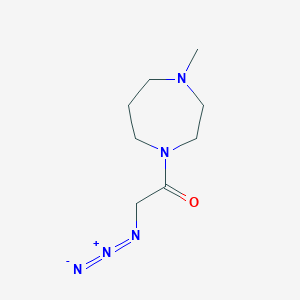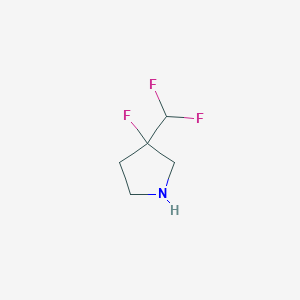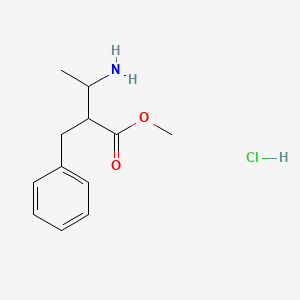![molecular formula C13H12Cl3NO B1475267 [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride CAS No. 1803582-98-0](/img/structure/B1475267.png)
[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride
Übersicht
Beschreibung
“[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1803582-98-0. It has a molecular weight of 304.6 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11Cl2NO.ClH/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12;/h1-7H,8,16H2;1H . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 304.6 g/mol . More specific physical and chemical properties, such as its melting point, boiling point, and solubility, were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Improved Synthesis Methods
Innovative synthesis methods for compounds closely related to "[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride" have been developed to enhance efficiency and environmental friendliness. For instance, Vukics et al. (2002) detailed an advanced industrial synthesis for sertraline hydrochloride, emphasizing the use of stable intermediates and stereoselective reduction processes to achieve high-purity pharmaceutical ingredients (Vukics et al., 2002).
Catalytic Applications
Research by Karabuğa et al. (2015) explored the use of quinazoline-based ruthenium complexes, synthesized from commercially available precursors, as catalysts in transfer hydrogenation reactions. These complexes demonstrated high efficiency and turnover frequency, highlighting their potential in catalytic applications (Karabuğa et al., 2015).
Antioxidant Properties
Compounds with structural similarities to "this compound" have been investigated for their antioxidant properties. Çetinkaya et al. (2012) synthesized derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and evaluated their antioxidant activities, finding some to be potent antioxidants and radical scavengers (Çetinkaya et al., 2012).
Photocytotoxicity for Cancer Treatment
Basu et al. (2014) developed iron(III) complexes with catecholates that exhibited significant photocytotoxicity under red light, showing promise for cancer treatment through apoptosis and reactive oxygen species generation (Basu et al., 2014).
Enantioselective Separations
Research on chiral discrimination has led to the successful separation of enantiomers on stationary phases, such as amylose tris(3,5-dimethylphenyl) carbamate, through mechanisms involving weak hydrogen bonds and inclusion interactions, as detailed by Bereznitski et al. (2002) (Bereznitski et al., 2002).
Antiosteoclast Activity
Reddy et al. (2012) synthesized a new family of boronates and evaluated their activity against osteoclasts, finding moderate to high antiosteoclast and osteoblast activity, suggesting potential applications in bone health and disease treatment (Reddy et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
[4-(3,5-dichlorophenoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO.ClH/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12;/h1-7H,8,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPXFJLVMSAYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=CC(=CC(=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Pyrrolidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475184.png)



![{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1475191.png)

![(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1475194.png)






